molecular formula C11H14O5 B14347904 3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate CAS No. 91653-51-9

3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate

Cat. No.: B14347904
CAS No.: 91653-51-9
M. Wt: 226.23 g/mol
InChI Key: RLXHBSILNMEHHA-UHFFFAOYSA-N
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Description

3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate is an organic compound characterized by the presence of an acetoxy group and a cyclopentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction conditions often require a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Acetic acid and the corresponding alcohol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The cyclopentenone structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclopentenone structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

91653-51-9

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-(3-acetyloxy-5-oxocyclopenten-1-yl)ethyl acetate

InChI

InChI=1S/C11H14O5/c1-7(12)15-4-3-9-5-10(6-11(9)14)16-8(2)13/h5,10H,3-4,6H2,1-2H3

InChI Key

RLXHBSILNMEHHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC(CC1=O)OC(=O)C

Origin of Product

United States

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